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Compound of Interest

Compound Name: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

CAS No.: 1344092-28-9

Cat. No.: B3232671

Get Quote

A Technical Deep Dive into 4-iodo-1-(oxolan-3-
yl)-1H-pyrazole
Strategic Overview: The Criticality of the Intermediate
In the development of small-molecule kinase inhibitors (e.g., c-MET, ALK inhibitors), the

pyrazole scaffold serves as a ubiquitous pharmacophore. The specific intermediate 4-iodo-1-
(oxolan-3-yl)-1H-pyrazole (also known as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole)

represents a high-value "pivot point" in synthetic pathways. The iodine atom at position 4

allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), while the

oxolane ring modulates solubility and metabolic stability.

For the analytical scientist, this molecule presents a dual challenge:

Regioisomeric Ambiguity: Confirming the N1-attachment of the oxolane ring versus the

thermodynamically possible N2-isomer.

Halogen Lability: Preventing in-source de-iodination while maintaining sufficient ionization

efficiency.
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This guide provides a self-validating mass spectrometry workflow to characterize this

compound with high confidence, moving beyond simple molecular weight confirmation to

structural proof.

Physicochemical & Isotopic Framework
Before instrument setup, the analyst must ground the experiment in the fundamental physical

properties of the analyte.

Property Value Analytical Relevance

Formula C₇H₉IN₂O
Base for exact mass

calculation.[1]

Monoisotopic Mass 263.9760 Da
The target value for High-

Resolution MS (HRMS).

[M+H]⁺ 264.9833 Da
Primary precursor ion in

ESI(+).

Iodine Mass Defect -0.0904 Da

Iodine (¹²⁷I) has a unique

negative mass defect. This

shifts the isotope cluster to a

lower mass than purely organic

(C/H/N/O) impurities, allowing

for "Mass Defect Filtering"

(MDF).

Isotopic Pattern A+0 (100%)

¹²⁷I is monoisotopic.[2] Unlike

Cl or Br, there is no M+2 peak.

The absence of an M+2

signature confirms I and rules

out Br/Cl contaminants.

Experimental Protocol: LC-MS/MS Workflow
To ensure reproducibility and minimize "ghost" peaks from in-source fragmentation, the

following protocol utilizes a soft ionization approach coupled with orthogonal chromatographic

separation.
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A. Sample Preparation[3]
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid. Avoid pure acetonitrile as it can

suppress ionization of the pyrazole nitrogen.

Concentration: 10 µg/mL (working solution).

Filtration: 0.2 µm PTFE (Nylon filters may bind the iodine moiety).

B. Liquid Chromatography (LC) Parameters
Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 2.1 x 100 mm, 1.6 µm).

Rationale: The oxolane ring provides sufficient hydrophobicity for retention on C18,

avoiding the need for HILIC.

Mobile Phase A: Water + 0.1% Formic Acid (Proton source for N2).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 8 minutes.

Note: A shallow gradient is required to separate the N1-isomer (target) from the N2-isomer

(potential impurity), which often co-elute.

C. Mass Spectrometry (MS) Parameters[4][5][6][7][8][9][10]
Source: Electrospray Ionization (ESI) in Positive Mode.[6]

Capillary Voltage: 3.0 kV (Lower voltage prevents in-source C-I bond cleavage).

Cone Voltage: 20 V (Critical: High cone voltage will strip the oxolane ring before the

quadrupole).

Desolvation Temp: 350°C.

Acquisition: Data-Dependent Acquisition (DDA) or MSE (Simultaneous High/Low energy) to

capture the iodine loss.
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Fragmentation Analysis & Structural Elucidation
The fragmentation of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole follows a distinct pathway governed

by the stability of the aromatic pyrazole ring and the lability of the C-I bond.

Primary Fragmentation Pathway (ESI+)
Precursor Selection ([M+H]⁺ = 265): The proton localizes on the N2 nitrogen of the pyrazole

ring.

Neutral Loss of Oxolane (Tetrahydrofuran): The weakest link is the C-N bond connecting the

pyrazole to the oxolane.

Transition: m/z 265 → m/z 195 (Loss of C₄H₆O, ~70 Da).

Significance: The detection of the m/z 195 fragment (4-iodopyrazole cation) confirms the

core scaffold is intact.

Iodine Cleavage:

Homolytic Cleavage:[6] Loss of I• radical (Mass 127).

Heterolytic Cleavage: Loss of HI (Mass 128).

Observation: In ESI, we typically see the loss of HI from the m/z 195 fragment, resulting in

m/z 67 (pyrazole cation).

Visualization of the Analytical Logic
The following diagram illustrates the decision-making process and physical fragmentation

pathway.
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Sample: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

LC Separation
(C18 Column, Gradient)

Inject

ESI(+) Source
[M+H]+ Formation

Elute

Precursor Ion
m/z 265.0

Protonation

Fragment A: m/z 195.0
(Loss of Oxolane Ring - C4H6O)

Primary Pathway
Collision Energy 15-20eV

Fragment C: m/z 138.0
(Direct Loss of I from Precursor)

Minor Pathway
(Radical Loss)

Fragment B: m/z 67.0
(Loss of HI from Frag A)

Secondary Pathway
Collision Energy >30eV

VALIDATION CHECK:
1. No M+2 Peak (Rules out Br/Cl)

2. m/z 195 presence (Confirms Pyrazole-I)

Click to download full resolution via product page

Figure 1: Analytical workflow and fragmentation pathway for 4-iodo-1-(oxolan-3-yl)-1H-
pyrazole. The primary transition (265 -> 195) is the key quantifier.
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Impurity Profiling: The "Watch List"
When analyzing this intermediate, three specific impurities often arise from the synthetic

process (typically iodination of the pyrazole or Mitsunobu coupling).

Impurity m/z (ESI+) Origin
Differentiation
Strategy

Des-iodo analog 139.08

Incomplete iodination

or reductive de-

iodination.

Mass shift of -126 Da.

Retention time will be

significantly earlier

(more polar).

N-Unsubstituted 194.94

Hydrolysis of the

oxolane ring or

unreacted starting

material.

m/z 195 co-elutes with

the main peak's

fragment, but as a

parent ion, it will have

a different retention

time.

Regioisomer (N2) 264.98
Isomeric coupling to

the wrong nitrogen.

Critical: Exact mass is

identical. Must be

separated

chromatographically.

The N2 isomer

typically elutes later

on C18 due to

shielding of the polar

nitrogen.

Summary of Recommendations
Use Mass Defect Filtering: Set a filter for mass defect -0.05 to -0.15 Da to isolate iodine-

containing species from complex biological or reaction matrices.

Monitor m/z 195: Use the loss of the oxolane ring as the primary Quantifier transition (265 ->

195) for MRM (Multiple Reaction Monitoring) assays.
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Soft Desolvation: Keep source temperatures moderate (<350°C) to prevent thermal

degradation of the C-I bond prior to mass analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3232671?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

